molecular formula C10H7Cl2N3 B14167561 6-chloro-N-(4-chlorophenyl)pyridazin-3-amine CAS No. 718-02-5

6-chloro-N-(4-chlorophenyl)pyridazin-3-amine

Cat. No.: B14167561
CAS No.: 718-02-5
M. Wt: 240.09 g/mol
InChI Key: BHDDSIQMFRPYSX-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-chlorophenyl)pyridazin-3-amine is a chemical compound with the molecular formula C10H7Cl2N3 It belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(4-chlorophenyl)pyridazin-3-amine typically involves the reaction of 4-chlorophenylhydrazine with 3,6-dichloropyridazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-(4-chlorophenyl)pyridazin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

6-Chloro-N-(4-chlorophenyl)pyridazin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving pyridazine derivatives.

    Industrial Applications: The compound is explored for its potential use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-chlorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
  • 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine
  • 6-Chloro-N,N-dimethylpyrimidin-4-amine

Comparison: 6-Chloro-N-(4-chlorophenyl)pyridazin-3-amine is unique due to its specific substitution pattern and the presence of the pyridazine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the differences in ring structure and substituents. For example, the presence of the pyridazine ring can influence the compound’s electronic properties and its ability to interact with biological targets.

Properties

CAS No.

718-02-5

Molecular Formula

C10H7Cl2N3

Molecular Weight

240.09 g/mol

IUPAC Name

6-chloro-N-(4-chlorophenyl)pyridazin-3-amine

InChI

InChI=1S/C10H7Cl2N3/c11-7-1-3-8(4-2-7)13-10-6-5-9(12)14-15-10/h1-6H,(H,13,15)

InChI Key

BHDDSIQMFRPYSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NN=C(C=C2)Cl)Cl

solubility

9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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